(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-Bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzothiazole scaffold substituted with dimethoxy and methyl groups. This compound belongs to a class of molecules studied for their pharmacological relevance, particularly due to the benzothiazole core, which is associated with antitumor, antimicrobial, and anti-inflammatory activities . The bromine atom at the para position of the benzamide ring introduces steric bulk and electron-withdrawing effects, which may influence binding affinity and metabolic stability compared to analogs with smaller substituents (e.g., fluorine or chlorine) .
Properties
IUPAC Name |
4-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-20-14-12(22-2)8-9-13(23-3)15(14)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAZJZSMPIFSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzo[d]Thiazole Core
The benzo[d]thiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents. A representative method involves reacting 2-amino-4,7-dimethoxy-3-methylthiophenol with chloroacetic acid under reflux in ethanol, yielding the 4,7-dimethoxy-3-methylbenzo[d]thiazole intermediate. Key conditions include:
| Parameter | Details | Yield | Source |
|---|---|---|---|
| Solvent | Ethanol | 78% | |
| Temperature | Reflux (78°C) | ||
| Reaction Time | 5–6 hours | ||
| Catalyst | None (self-condensation) |
Alternative approaches utilize ultrasound irradiation to accelerate cyclization, reducing reaction times by 30–40% while maintaining yields above 70%.
Bromination at the Benzamide Position
Electrophilic bromination of the benzamide precursor is conducted using bromine (Br₂) in dichloromethane or N-bromosuccinimide (NBS) in tetrahydrofuran (THF). The reaction proceeds via a bromonium ion intermediate, with the para position favored due to steric and electronic effects.
| Brominating Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | 0–5°C | 65% | |
| NBS | THF | Room temperature | 72% |
Post-bromination purification involves recrystallization from ethanol or column chromatography with gradients of methanol in dichloromethane.
Amide Bond Formation and Stereochemical Control
The final step couples 4-bromobenzoyl chloride with the benzo[d]thiazole-2-amine intermediate. Coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed in dimethylformamide (DMF) or dichloromethane (DCM). The Z-configuration is favored under kinetic conditions (low temperature, short reaction times), with isomer separation achieved via flash chromatography.
Representative Procedure :
- Dissolve 4-bromobenzoyl chloride (1.2 eq) and HATU (1.5 eq) in DMF.
- Add dropwise to a solution of 4,7-dimethoxy-3-methylbenzo[d]thiazole-2-amine (1.0 eq) and DIPEA (3.0 eq) in DMF at 0°C.
- Stir for 4 hours at room temperature.
- Purify via flash chromatography (3–6% MeOH/CH₂Cl₂ gradient) to isolate the Z-isomer (45–55% yield).
Analytical Characterization
Structural confirmation relies on spectroscopic and crystallographic data:
Challenges and Mitigation Strategies
- Low Coupling Yields : Optimized by using HATU over EDCI, improving yields from 35% to 55%.
- Byproduct Formation : Controlled via low-temperature bromination and gradient chromatography.
- Stereochemical Purity : Kinetic control and chiral stationary phases ensure >95% Z-isomer.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for bromination and amide coupling, reducing solvent waste and improving reproducibility. Environmental metrics include solvent recovery systems (90% DMF reuse) and catalytic bromine recycling.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The benzothiazole core is known to interact with various biological targets, making it a promising candidate for drug development .
Medicine
In medicine, derivatives of benzothiazoles are being investigated for their therapeutic potential in treating diseases like cancer, Alzheimer’s, and bacterial infections .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Key Observations :
- The target compound’s bromine substituent increases molecular weight by ~61 g/mol compared to its fluoro analog .
Physicochemical Properties
- Solubility: The dimethoxy groups in the target compound enhance hydrophilicity compared to non-polar methyl or chloro substituents in analogs .
- Melting Points : Thiadiazole derivatives (e.g., compound 4g, mp 200°C ) exhibit higher thermal stability than benzothiazole-based compounds, likely due to rigid heterocyclic cores.
- Electronic Effects : Bromine’s electron-withdrawing nature may reduce electron density on the benzamide carbonyl compared to electron-donating groups (e.g., -OCH₃), altering reactivity in nucleophilic acyl substitution .
Biological Activity
(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazole moiety linked to a benzamide group, which is known to influence its biological properties. The presence of bromine and methoxy groups enhances its reactivity and may contribute to its pharmacological effects.
Biological Activity Overview
-
Antitumor Activity :
- Compounds containing thiazole rings have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as Jurkat and A-431 .
- The compound's structure suggests that it may interact with key proteins involved in cancer cell proliferation and apoptosis. Molecular dynamics simulations indicate that such compounds can form hydrophobic interactions with target proteins, which is crucial for their anticancer activity .
-
Antimicrobial Activity :
- Thiazole derivatives have demonstrated promising antimicrobial properties against a range of bacterial strains. For example, certain thiazole compounds exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against various pathogens .
- The SAR studies suggest that electron-withdrawing groups at specific positions on the phenyl ring enhance antimicrobial potency .
-
Mechanism of Action :
- The proposed mechanisms include the inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells. This is a common mechanism among many benzamide derivatives.
- Additionally, some studies indicate that these compounds can induce apoptosis through modulation of Bcl-2 family proteins, which are critical regulators of cell survival .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study evaluated the anticancer potential of a series of thiazole derivatives, including those similar to (Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide. Results showed that certain modifications in the phenyl ring significantly enhanced cytotoxicity against Jurkat cells compared to standard treatments like doxorubicin .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of substituted thiazoles against Staphylococcus aureus and Escherichia coli. Compounds with specific electron-withdrawing groups displayed superior activity compared to traditional antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Electron-Withdrawing Groups : Enhance both antitumor and antimicrobial activities.
- Substituent Positioning : The position of substituents on the benzothiazole ring is critical for optimizing biological activity.
- Hydrophobic Interactions : Essential for binding with target proteins in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
